molecular formula C10H10O B14624854 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- CAS No. 56360-93-1

5-Oxabicyclo[2.1.0]pentane, 1-phenyl-

Cat. No.: B14624854
CAS No.: 56360-93-1
M. Wt: 146.19 g/mol
InChI Key: GICPNGSGWMXDOA-UHFFFAOYSA-N
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Description

5-Oxabicyclo[210]pentane, 1-phenyl- is a bicyclic organic compound with a unique structure that includes an oxygen atom within the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxabicyclo[2.1.0]pentane, 1-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Oxabicyclo[2.1.0]pentane, 1-phenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxabicyclo[2.1.0]pentane, 1-phenyl- involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The scission of the C1–C4 bond is a key step in its isomerization and other reactions, generating reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.0]pentane: Similar in structure but lacks the oxygen atom within the bicyclic ring.

    Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and reactivity.

    Cyclopentane: A monocyclic analog with different chemical properties.

Properties

CAS No.

56360-93-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-phenyl-5-oxabicyclo[2.1.0]pentane

InChI

InChI=1S/C10H10O/c1-2-4-8(5-3-1)10-7-6-9(10)11-10/h1-5,9H,6-7H2

InChI Key

GICPNGSGWMXDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O2)C3=CC=CC=C3

Origin of Product

United States

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